molecular formula C24H16BrN3O3 B5409020 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one

1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one

Cat. No. B5409020
M. Wt: 474.3 g/mol
InChI Key: QEIJZSYIHOBEHI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one, commonly known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disorders. In

Scientific Research Applications

BRD7929 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and cardiovascular disorders. In cancer research, 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors have shown promising results in preclinical studies as a potential therapy for various types of cancer, including leukemia, lymphoma, and solid tumors. This compound inhibitors have been shown to inhibit the expression of oncogenes and induce apoptosis in cancer cells. Inflammation is another field where this compound inhibitors have shown potential as a therapeutic target. This compound inhibitors have been shown to regulate the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, this compound inhibitors have been shown to reduce atherosclerosis and arterial inflammation.

Mechanism of Action

BRD7929 selectively targets the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins, which are epigenetic readers that recognize acetylated lysine residues on histones. This compound proteins play a crucial role in gene transcription regulation, and their dysregulation has been linked to various diseases. BRD7929 binds to the bromodomain of this compound proteins, preventing their interaction with acetylated lysine residues and inhibiting their function. This leads to a reduction in the expression of oncogenes, pro-inflammatory cytokines, and chemokines.
Biochemical and Physiological Effects:
BRD7929 has been shown to have various biochemical and physiological effects. In cancer cells, BRD7929 has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, BRD7929 has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular disorders, BRD7929 has been shown to reduce atherosclerosis and arterial inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BRD7929 in lab experiments is its specificity towards the 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one family of proteins. This allows for selective inhibition of this compound proteins without affecting other epigenetic readers. However, one limitation of using BRD7929 is its low solubility, which can lead to issues with dosing and delivery.

Future Directions

There are several future directions for research on BRD7929. One direction is to explore the potential of 1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one inhibitors as a therapy for various types of cancer. Another direction is to investigate the role of this compound inhibitors in inflammation and cardiovascular disorders. Additionally, there is a need to develop more potent and selective this compound inhibitors with improved pharmacokinetic properties. Finally, there is a need to investigate the potential of this compound inhibitors in combination with other therapies for various diseases.

Synthesis Methods

The synthesis of BRD7929 involves a multi-step process that starts with the reaction of 4-bromoaniline with 3-nitrobenzaldehyde to form 1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one. This intermediate is then reacted with phenylhydrazine to form 1-(4-bromophenyl)-3-[3-(phenylhydrazono)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one. Finally, the compound is subjected to a Wittig reaction with triphenylphosphine and benzaldehyde to form the desired product, BRD7929.

properties

IUPAC Name

(Z)-1-(4-bromophenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O3/c25-20-12-9-17(10-13-20)23(29)14-11-19-16-27(21-6-2-1-3-7-21)26-24(19)18-5-4-8-22(15-18)28(30)31/h1-16H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIJZSYIHOBEHI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=CC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C\C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.